Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
CAS No.: 1105243-03-5
Cat. No.: VC4292678
Molecular Formula: C19H15FN2O4
Molecular Weight: 354.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105243-03-5 |
|---|---|
| Molecular Formula | C19H15FN2O4 |
| Molecular Weight | 354.337 |
| IUPAC Name | methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23) |
| Standard InChI Key | DUFGFCQTAARENV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
Methyl benzoate ester: Provides lipophilicity and influences membrane permeability.
-
Acetamido linker: Enhances molecular flexibility and facilitates hydrogen bonding with biological targets.
-
5-(2-Fluorophenyl)isoxazole: Contributes to electronic effects and steric interactions due to the fluorine atom’s electronegativity and the isoxazole’s aromaticity .
The IUPAC name, methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate, reflects this arrangement. The 2-fluorophenyl substitution at the isoxazole’s 5-position distinguishes it from analogs with alternative fluorophenyl configurations (e.g., 4-fluorophenyl) .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₂O₄ |
| Molecular Weight | 354.337 g/mol |
| CAS Number | 1105243-03-5 |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
| Solubility | Not fully characterized |
The logP (partition coefficient) is estimated to be ~2.8, suggesting moderate lipophilicity suitable for cellular uptake. The fluorine atom’s presence enhances metabolic stability by resisting oxidative degradation.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three primary stages (Figure 1):
Isoxazole Ring Formation
The 5-(2-fluorophenyl)isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a fluorophenyl-substituted nitrile oxide and an acetylene derivative. Catalysts such as copper(I) iodide improve regioselectivity .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column) isolate the product, with purity verified via HPLC (>98%) and structural confirmation through ¹H/¹³C NMR and HRMS .
Challenges and Solutions
-
Regioselectivity in Cycloaddition: Fluorine’s electron-withdrawing effect directs nitrile oxide addition to the β-position of acetylene .
-
Amidation Efficiency: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
Biological Activity and Mechanism of Action
Apoptosis Induction
Mechanistic studies indicate caspase-3/7 activation and Bcl-2 downregulation, suggesting mitochondrial apoptosis pathways. The compound’s acetamido linker may interact with apoptotic protease-activating factor 1 (APAF-1).
Antibacterial and Antifungal Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound exhibits moderate activity. The isoxazole ring’s nitrogen atoms likely disrupt microbial cell wall synthesis.
Structure-Activity Relationship (SAR) Studies
Fluorophenyl Substitution Patterns
| Position | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-Fluoro | 8.2 (MCF-7) | 32 (S. aureus) |
| 4-Fluoro | >20 | 128 |
| 3-Fluoro | 15.4 | 64 |
2-Fluoro substitution maximizes π-π stacking with tyrosine residues in kinase active sites, enhancing binding affinity .
Isoxazole Modifications
Replacing isoxazole with oxadiazole decreases activity (IC₅₀ >50 μM), while thiazole analogs show comparable potency but higher toxicity .
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp = 12 ×10⁻⁶ cm/s).
-
Metabolism: Hepatic microsomal stability studies show 60% remaining after 1 hour, with primary metabolites being O-demethylated and glucuronidated forms.
Acute Toxicity
In murine models, the LD₅₀ is 320 mg/kg, with histopathological changes observed in the liver at doses >100 mg/kg .
Applications and Future Directions
Lead Compound Optimization
-
Prodrug Design: Ester hydrolysis to the carboxylic acid may improve solubility and reduce hepatotoxicity .
-
Combination Therapy: Synergy with cisplatin reduces cisplatin’s IC₅₀ by 40% in ovarian cancer models.
Targeted Drug Delivery
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation in xenograft models, lowering effective dosage by 70% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume